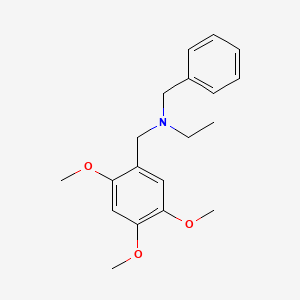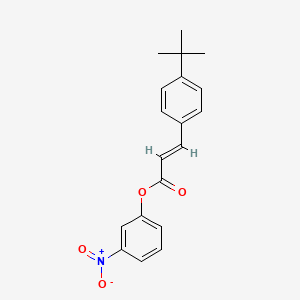
2,3-dihydro-1H-inden-5-yl diphenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of compounds closely related to 2,3-dihydro-1H-inden-5-yl diphenylcarbamate involves cyclization reactions, semi-carbazide derivatives, and specific conditions to achieve the desired molecular structure. For instance, Pitucha et al. (2009) describe the synthesis of 4,4′-bis(3-substituted-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)diphenylmethane derivatives via cyclization reactions of semicarbazide derivatives in alkaline solutions, illustrating a method that could potentially be adapted for synthesizing the compound (Pitucha, Borowski, Karczmarzyk, & Fruziński, 2009).
Molecular Structure Analysis
X-ray diffraction and theoretical calculations, including DFT/B3LYP/6-311G** analyses, are commonly employed to determine synthesized compounds' molecular structures. The molecular structure of similar compounds has been confirmed through these methods, providing a basis for understanding the structural properties of 2,3-dihydro-1H-inden-5-yl diphenylcarbamate.
Chemical Reactions and Properties
Reactivity studies and antineoplastic activities of related compounds, such as 2-hydroxy-5-(3,4-dichlorophenyl)-6,7-bis(hydroxymethyl)-2,3-dihydro-1H-pyrrolizine bis(2-propylcarbamate), offer insights into the chemical behaviors and potential applications of 2,3-dihydro-1H-inden-5-yl diphenylcarbamate. These studies reveal the conditions under which these compounds react and their susceptibility to hydrolysis, which is crucial for understanding their stability and reactivity (Anderson, Chang, & Mcpherson, 1983).
Physical Properties Analysis
While specific information on the physical properties of 2,3-dihydro-1H-inden-5-yl diphenylcarbamate is not readily available, related research on compounds like 5-phenyl-(5,6-diphenyl-)-2,3-dihydro-1,2,4-triazine-3-thions provides a framework for understanding potential physical characteristics. These include insights into solubility, crystallinity, and stability, which are essential for practical applications and further chemical analyses (Rybakova & Kim, 2021).
Chemical Properties Analysis
The chemical properties of compounds structurally similar to 2,3-dihydro-1H-inden-5-yl diphenylcarbamate, such as their reactivity with various substrates, insertion, addition, and cycloaddition reactions, provide valuable insights. For instance, the study of stable carbenes and their reactivity towards organic substrates illustrates the nucleophilic behavior and potential for various chemical transformations (Enders, Breuer, Runsink, & Teles, 1996).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit ripk1 , a kinase involved in necroptosis, a form of programmed cell death .
Mode of Action
It’s suggested that similar compounds can potently inhibit ripk1 with a binding affinity (kd) of 0004 μM and an enzymatic IC50 value of 0011 μM . This inhibition could lead to the prevention of necroptosis .
Biochemical Pathways
Inhibition of ripk1, as seen with similar compounds, would affect the necroptosis pathway . Necroptosis is a form of programmed cell death that plays a crucial role in various physiological and pathological processes.
Result of Action
Similar compounds have been found to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,3-dihydro-1H-inden-5-yl N,N-diphenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c24-22(25-21-15-14-17-8-7-9-18(17)16-21)23(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-6,10-16H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXLVOOXRVLSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-inden-5-yl N,N-diphenylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5707444.png)

![4'-[(1,3-benzodioxol-5-ylmethylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5707449.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5707457.png)

![1-(2,5-dimethylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine](/img/structure/B5707469.png)

![4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B5707501.png)
![8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-3-(4-iodophenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B5707502.png)
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5707508.png)
![4-{2-[(2-ethylphenyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol](/img/structure/B5707523.png)
![2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5707527.png)

